TrkA Inhibitory Potency: Head-to-Head Comparison of Example 1 vs. Example 2 from WO2013176970
The target compound (Example 1, CAS 2034583-86-1) demonstrates 1.7-fold superior TrkA inhibitory potency compared to its closest structural congener, Example 2 (Tri-substituted urea derivative 2), when both are evaluated under the same assay conditions within patent WO2013176970 [1]. This potency advantage is quantified as an IC₅₀ of 6.5 nM for Example 1 versus 11 nM for Example 2, representing a ΔIC₅₀ of 4.5 nM [1].
| Evidence Dimension | TrkA inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.5 nM |
| Comparator Or Baseline | Tri-substituted urea derivative 2 (WO2013176970 Example 2, Drug ID D0CG8N): IC₅₀ = 11 nM |
| Quantified Difference | 1.7-fold more potent; ΔIC₅₀ = 4.5 nM |
| Conditions | TrkA kinase activity assessed using an enzyme-linked immunosorbent assay (ELISA); patent WO2013176970 [1]. |
Why This Matters
For procurement decisions, this 1.7-fold potency difference indicates that Example 1 may require a lower dose to achieve equivalent TrkA target engagement in vivo, potentially translating to an improved therapeutic index, assuming comparable pharmacokinetics.
- [1] TTD (Therapeutic Target Database). Target and Its Patented Drug(s): Tropomyosin-related kinase A (TrkA) – WO2013176970; Representative Drugs D0UQ2G (IC50 = 6.5 nM, Example 1) and D0CG8N (IC50 = 11 nM, Example 2). https://idrblab.net/ttd/data/patent/details/t07173 (accessed 2026-05-09). View Source
